molecular formula C23H30N4O4S B2954668 N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-70-5

N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2954668
M. Wt: 458.58
InChI Key: GYEROBQVNMCHRX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amide, a piperazine ring, and a tosyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms, could impart some rigidity to the molecule. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The piperazine ring could potentially undergo substitution reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

Anticancer and Anticonvulsant Activities

  • Anticancer Potential : Research on functionalized amino acid derivatives, including those similar to the chemical structure , has shown promising cytotoxicity against human cancer cell lines, indicating potential utility in designing new anticancer agents. Compounds with specific structural modifications have demonstrated interesting cytotoxicity in ovarian and oral cancers, suggesting the importance of structural features in therapeutic efficacy (Kumar et al., 2009).

  • Anticonvulsant Properties : Studies on ameltolide derivatives, which share a structural resemblance to the compound of interest, have revealed superior anticonvulsant activities compared to phenytoin in certain seizure models. These findings suggest the potential of structurally related compounds in developing novel anticonvulsant therapies (Lambert et al., 1995).

Polymer and Material Science

  • Polymer Carriers for Drug Delivery : Research on poly(amido-amine)s carrying primary amino groups as side substituents has shown that these polymers can be suitable carriers for carboxylated drugs. Such polymers have recognized potential as nonviral vectors, indicating the relevance of amine-functionalized compounds in biomedical applications (Malgesini et al., 2003).

  • Electrochromic Materials : Studies have synthesized novel polyamides with pendent units that include triphenylamine, showing good solubility and thermal stability. These materials have applications in electrochromic devices, suggesting the utility of similar chemical structures in creating functional materials with desirable electronic properties (Liou & Chang, 2008).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future research could explore the synthesis, characterization, and potential applications of this compound and its derivatives .

properties

IUPAC Name

N-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-17-8-10-20(11-9-17)32(30,31)27(23(29)26-14-12-25(4)13-15-26)16-22(28)24-21-7-5-6-18(2)19(21)3/h5-11H,12-16H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEROBQVNMCHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2C)C)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

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